5-oxa-8-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxa-8-azaspiro[3.5]nonane hydrochloride is a synthetic compound belonging to the family of spiro compounds. It features a unique spirocyclic system containing both an oxa and an azaspiro moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxa-8-azaspiro[3.5]nonane hydrochloride typically involves multiple steps. One common method includes the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. This intermediate then undergoes cyclization and reduction reactions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-oxa-8-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride: This compound shares a similar spirocyclic structure but features additional methyl groups, which may alter its chemical and biological properties.
2-oxa-7-azaspiro[3.5]nonane hemioxalate: Another spiro compound with a different substitution pattern, used in various applications
Uniqueness
5-oxa-8-azaspiro[3.5]nonane hydrochloride stands out due to its unique combination of an oxa and an azaspiro moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2206813-84-3 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.